molecular formula C13H13N5 B11872748 n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 52136-88-6

n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11872748
CAS No.: 52136-88-6
M. Wt: 239.28 g/mol
InChI Key: DPCVGXVTZUOCAZ-UHFFFAOYSA-N
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Description

n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of ethyl hydrazinecarboxylate with phenyl isocyanate to form the intermediate, which is then cyclized to yield the desired pyrazolopyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes under controlled conditions to ensure high yield and purity. These methods may include the use of catalysts and specific solvents to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, particularly kinases. It binds to the active site of the kinase, inhibiting its activity and thereby regulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a valuable compound in the development of targeted therapies for diseases such as cancer .

Properties

CAS No.

52136-88-6

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

N-ethyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C13H13N5/c1-2-14-12-11-8-17-18(13(11)16-9-15-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,15,16)

InChI Key

DPCVGXVTZUOCAZ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3

Origin of Product

United States

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